molecular formula C9H15NO3 B12216175 3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid

3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B12216175
M. Wt: 185.22 g/mol
InChI Key: XRQRIJMPDUOXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The morpholine group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both a morpholine group and a cyclobutane ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-morpholin-4-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H15NO3/c11-9(12)7-5-8(6-7)10-1-3-13-4-2-10/h7-8H,1-6H2,(H,11,12)

InChI Key

XRQRIJMPDUOXLD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.